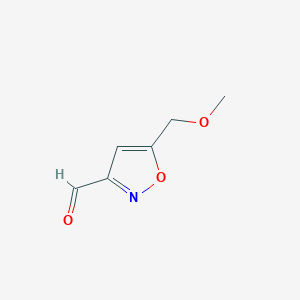

5-(Methoxymethyl)isoxazole-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

5-(methoxymethyl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-9-4-6-2-5(3-8)7-10-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIQQPKTXCFQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methoxymethyl Isoxazole 3 Carbaldehyde

Regioselective Synthesis Strategies

The regiochemical outcome of isoxazole (B147169) synthesis is a critical challenge that can be addressed through carefully designed strategies. The two primary approaches for constructing the isoxazole ring are the reaction of a three-carbon component with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene.

Cycloaddition Approaches

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most effective methods for the synthesis of isoxazoles. nih.gov The regioselectivity of this reaction, which determines the substitution pattern of the resulting isoxazole, is influenced by steric and electronic factors of the reactants. For the synthesis of 5-(methoxymethyl)isoxazole-3-carbaldehyde, a plausible cycloaddition approach would involve the reaction of a nitrile oxide bearing a formyl or protected formyl group with methoxyacetylene.

Nitrile oxides are often generated in situ from the corresponding aldoximes or hydroximoyl halides. nih.gov For instance, a nitrile oxide precursor for the 3-formyl group could be generated from glyoxal (B1671930) oxime or a protected analogue. The subsequent cycloaddition with methoxyprop-1-yne would be expected to yield the desired 3,5-disubstituted isoxazole. The regioselectivity of such cycloadditions can often be controlled, with many reactions favoring the formation of the 3,5-disubstituted product. mdpi.com

Table 1: Regioselectivity in Isoxazole Synthesis via Cycloaddition

| Reactant 1 (Nitrile Oxide Precursor) | Reactant 2 (Alkyne) | Predominant Regioisomer | Reference |

| Arylaldoxime | Phenylacetylene | 3,5-Disubstituted | nih.gov |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Terminal Alkynes | 3,5-Disubstituted | nih.gov |

| Hydroxyimidoyl chlorides | 1,3-Diketones | 3,4,5-Trisubstituted | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Intramolecular nitrile oxide cycloaddition (INOC) reactions have also been employed to create complex, fused isoxazole ring systems, demonstrating the versatility of this approach in controlling regiochemistry. mdpi.com

Ring-Closing Metathesis Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including those containing the isoxazole moiety. While not a direct method for the synthesis of this compound as a discrete molecule, RCM is instrumental in the construction of more complex architectures that incorporate this isoxazole as a key building block. For instance, an isoxazole core with pendant olefinic chains could undergo RCM to form macrocycles or other constrained systems. This methodology is particularly valuable in the synthesis of peptidomimetics and other biologically active molecules where conformational rigidity is desired.

Precursor Design and Elaboration

An alternative to constructing the isoxazole ring with all substituents in place is to first synthesize a simpler isoxazole scaffold and then introduce or modify the functional groups as needed. This approach offers flexibility and can be advantageous when the desired substituents are not compatible with the conditions of ring formation.

Functionalization of Isoxazole Scaffolds

The functionalization of a pre-formed isoxazole ring is a viable strategy for the synthesis of this compound. A potential synthetic route could commence with a readily available isoxazole, such as 3-bromo-5-methylisoxazole. The bromine at the 3-position can be converted to a formyl group through various methods, such as a metal-catalyzed carbonylation reaction or by conversion to an organometallic species followed by reaction with a formylating agent.

Subsequently, the methyl group at the 5-position can be functionalized. For example, radical bromination of the methyl group would yield a bromomethyl derivative, which can then be converted to the desired methoxymethyl group via nucleophilic substitution with sodium methoxide. This stepwise functionalization allows for the controlled introduction of the required substituents.

Selective Oxidation Pathways

Selective oxidation is a key transformation in the elaboration of isoxazole precursors. To obtain the 3-carbaldehyde functionality, a common strategy involves the oxidation of a corresponding primary alcohol or methyl group. For instance, (5-(methoxymethyl)isoxazol-3-yl)methanol could be oxidized to the target aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to avoid over-oxidation to the carboxylic acid.

The synthesis of the precursor, (5-(methoxymethyl)isoxazol-3-yl)methanol, could be achieved through a cycloaddition reaction using an appropriate alkyne and a nitrile oxide precursor that leads to a 3-hydroxymethylisoxazole derivative. The selective oxidation of a methyl group directly to an aldehyde is more challenging but can be achieved under specific conditions, often involving radical-based reactions or the use of specific metal catalysts.

Table 2: Reagents for Selective Oxidation in Isoxazole Synthesis

| Starting Material | Product | Reagent | Reference |

| (5-Arylisoxazol-3-yl)methoxyaryl-methanols | (5-Arylisoxazol-3-yl)methoxybenzaldehydes | Sodium tetrahydridoborate (reduction step) | researchgate.net |

| 3,5-Dimethylisoxazole | 3-Methyl-5-styrylisoxazole-4-carbaldehyde | Nitration followed by condensation | nih.gov |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of isoxazoles is an area of growing importance, aiming to reduce the environmental impact of chemical processes. These principles include the use of safer solvents, improved energy efficiency, and the reduction of waste.

Several green approaches have been successfully applied to isoxazole synthesis. The use of water as a solvent, often in combination with a catalyst, has been shown to be effective for the synthesis of 3,4,5-trisubstituted isoxazoles. researchgate.net This approach avoids the use of volatile and often toxic organic solvents.

Microwave irradiation and ultrasound activation are other green techniques that can accelerate reaction times and improve yields in isoxazole synthesis. These methods provide energy more efficiently than conventional heating, often leading to cleaner reactions with fewer byproducts. Furthermore, the development of solvent-free reaction conditions and the use of reusable catalysts are key areas of research in the green synthesis of isoxazoles.

Catalyst Development for Sustainable Production

The pursuit of sustainable chemical manufacturing has spurred the development of novel catalytic systems that are not only efficient but also environmentally friendly. For the synthesis of isoxazole derivatives, including the target compound this compound, a shift from traditional stoichiometric reagents to recyclable and non-toxic catalysts is evident.

Recent research has highlighted the potential of heterogeneous catalysts in multicomponent reactions for isoxazole synthesis. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced generation of waste. numberanalytics.com For instance, the use of magnetic sulfonated polysaccharides as a solid acid catalyst has shown promise in the three-component reaction of an aldehyde, hydroxylamine hydrochloride, and a β-keto ester to form isoxazol-5-ones. rsc.org This approach, which could be adapted for the synthesis of this compound, benefits from the catalyst's high acid site density, biodegradability, and recyclability. rsc.org

Another innovative approach involves the use of agro-waste-derived catalysts. For example, a water extract of orange fruit peel ash (WEOFPA) has been successfully employed in the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov This method aligns with the principles of green chemistry by utilizing a renewable resource as a catalyst and often proceeding under solvent-free conditions. nih.gov The development of such catalysts from readily available biomass contributes to a circular economy and reduces reliance on precious metal catalysts.

Furthermore, amine-functionalized cellulose (B213188) has been utilized as a catalyst in the synthesis of isoxazol-5-one derivatives. mdpi.compreprints.org This biocatalyst is effective in aqueous media at room temperature, offering a green alternative to conventional methods that often require harsh conditions and organic solvents. The catalyst's reusability has also been demonstrated, further enhancing its sustainability profile. mdpi.com

Below is an interactive data table summarizing the performance of various sustainable catalysts in the synthesis of isoxazole derivatives, which could be extrapolated for the synthesis of this compound.

| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reusability |

| Magnetic Sulfonated Chitosan | N-benzyl-2-formylpyrrole, Hydroxylamine hydrochloride, Methyl acetoacetate | Ethanol | 60 | 95 | Up to 4 cycles rsc.org |

| WEOFPA/Glycerol | Benzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Glycerol | 60 | 92 | Not Reported nih.gov |

| Amine-functionalized Cellulose | Benzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | Room Temp | 97 | Up to 4 cycles mdpi.compreprints.org |

| Nano-MgO | Benzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | Room Temp | 95 | Not Reported |

Solvent Selection and Waste Minimization

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. Consequently, the development of synthetic methods that utilize green solvents or operate under solvent-free conditions is a key area of research in sustainable chemistry. numberanalytics.combohrium.com

For the synthesis of isoxazoles, water has emerged as a highly effective and environmentally benign solvent. bohrium.com Its use in multicomponent reactions catalyzed by systems like nano-MgO or amine-functionalized cellulose demonstrates the feasibility of conducting complex organic transformations in an aqueous medium. mdpi.compreprints.org This approach not only minimizes the use of hazardous organic solvents but also simplifies product work-up, often allowing for isolation by simple filtration.

Deep eutectic solvents (DES) and ionic liquids (ILs) are another class of green solvents that have gained attention. scielo.brnih.gov These solvents are characterized by their low volatility, high thermal stability, and recyclability. scielo.br In the context of isoxazole synthesis, imidazolium-based ionic liquids have been shown to act as both a solvent and a catalyst in multicomponent reactions, leading to high yields and selectivity. scielo.br Similarly, deep eutectic solvents like a mixture of choline (B1196258) chloride and urea (B33335) have been employed for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov

Solvent-free reaction conditions represent the ultimate goal in waste minimization. numberanalytics.com Techniques such as ball-milling have been successfully applied to the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides to produce 3,5-isoxazoles using a recyclable Cu/Al2O3 nanocomposite catalyst. nih.gov This mechanochemical approach eliminates the need for solvents altogether, reduces energy consumption, and simplifies purification. nih.gov

The following interactive data table provides a comparative overview of different solvent systems and their impact on the synthesis of isoxazole derivatives.

| Solvent System | Catalyst | Reaction Type | Yield (%) | Key Advantages |

| Water | Amine-functionalized Cellulose | Multicomponent | 97 | Environmentally benign, simple work-up mdpi.compreprints.org |

| Glycerol/K2CO3 | - | Multicomponent | Good | Green, non-toxic, reusable nih.gov |

| Polarclean/H2O | CuSO4 | Cycloaddition | Good | Recyclable solvent and catalyst, minimized waste researchgate.net |

| Solvent-free (Ball-milling) | Cu/Al2O3 | Cycloaddition | Moderate to Excellent | Eliminates solvent waste, energy efficient nih.gov |

Reactivity and Reaction Mechanisms of 5 Methoxymethyl Isoxazole 3 Carbaldehyde

Electrophilic Reactivity of the Aldehyde Group

The aldehyde functional group at the C3 position of the isoxazole (B147169) ring is a primary site for electrophilic reactions, readily undergoing attack by various nucleophiles. The electron-withdrawing nature of the isoxazole ring can enhance the electrophilicity of the aldehyde carbon, making it susceptible to a variety of addition and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in 5-(methoxymethyl)isoxazole-3-carbaldehyde is sp² hybridized and exhibits a significant partial positive charge, rendering it highly susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate as the carbon rehybridizes to sp³. A wide array of nucleophiles can participate in these addition reactions.

Common nucleophilic addition reactions applicable to isoxazole-3-carbaldehydes include:

Grignard Reactions: Organomagnesium halides (Grignard reagents) can add to the aldehyde to form secondary alcohols. For instance, the reaction with a Grignard reagent, RMgX, would yield a (5-(methoxymethyl)isoxazol-3-yl)(R)methanol. While specific examples with this compound are not prevalent in the literature, this reaction is a fundamental transformation for aldehydes. A study on the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles followed by spirocyclization to form isoxazoles demonstrates the compatibility of the isoxazole ring with these strong nucleophiles under certain conditions rsc.org.

Wittig Reactions: The Wittig reaction, involving the use of a phosphorus ylide (Ph₃P=CHR), can convert the aldehyde into an alkene. This reaction is a powerful tool for C=C bond formation. Studies have shown that heterocyclic aromatic carboxaldehydes can successfully undergo Wittig reactions, often with high E-selectivity, even in aqueous media, which highlights the robustness of this transformation for aldehydes on heterocyclic systems udel.edunih.gov.

Reduction Reactions: The aldehyde can be readily reduced to a primary alcohol, 5-(methoxymethyl)isoxazol-3-yl)methanol, using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion libretexts.orgmasterorganicchemistry.comyoutube.com.

Condensation and Imine Formation

Condensation reactions of the aldehyde group in this compound with primary amines lead to the formation of imines, also known as Schiff bases. This reaction is of significant importance for the synthesis of various derivatives and for bioconjugation.

The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the imine. The formation of imines from isoxazole-containing amines has been documented, showcasing the utility of this reaction in synthesizing more complex isoxazole derivatives nih.govresearchgate.netjoac.infojmchemsci.com.

A prominent example of this type of reaction is the formation of hydrazones. Research has detailed the synthesis of phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives through the condensation of the corresponding isoxazole carbaldehydes with isoniazid (isonicotinylhydrazide) libretexts.org. This reaction typically involves refluxing the reactants in a suitable solvent, sometimes with an acid catalyst libretexts.org.

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, removal of water |

| Hydrazine (R-NHNH₂) | Hydrazone | Mildly acidic conditions, alcohol solvent |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime | Control of pH |

| Semicarbazide (NH₂NHCONH₂) | Semicarbazone | Mildly acidic conditions |

Transformations Involving the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits unique reactivity. The N-O bond is the weakest bond in the ring and is susceptible to cleavage under various conditions, leading to ring-opening and rearrangement reactions.

Ring-Opening and Rearrangement Pathways

The isoxazole ring can undergo cleavage and rearrangement through several pathways, including reductive, photochemical, and base-catalyzed methods.

Reductive Ring Cleavage: The N-O bond of the isoxazole ring can be cleaved under reductive conditions. For instance, catalytic hydrogenation can lead to the formation of β-amino enones mdpi.com. The use of reagents like Mo(CO)₆ has also been shown to induce reductive cleavage of the N-O bond to yield β-amino enones udel.edu. Another method involves the use of a low-valent titanium isopropoxide reagent for the reductive cleavage of isoxazoles to afford β-enaminoketones mdpi.com.

Photochemical Rearrangement: Upon exposure to UV light, isoxazoles can undergo rearrangement to form various isomers. A common photochemical transformation is the rearrangement of isoxazoles into oxazoles or, in some cases, pyrazoles via ketenimine intermediates nih.govacs.orgacs.orgresearchgate.net. This process typically involves the homolytic cleavage of the N-O bond to form a diradical intermediate, which then undergoes a series of transformations nih.govnih.gov.

Base-Catalyzed Rearrangement (Boulton-Katritzky Rearrangement): In the presence of a base, certain substituted isoxazoles can undergo the Boulton-Katritzky rearrangement. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to rearrange to 3-hydroxy-2-(2-aryl nih.govacs.orgacs.orgtriazol-4-yl)pyridines in the presence of a base beilstein-journals.org. This type of rearrangement involves a series of ring-opening and ring-closing steps initiated by deprotonation.

A study on the base-promoted cyclization of certain precursors to 3-formylisoxazolo[4,5-b]pyridines noted a subsequent decarbonylation and isoxazole ring opening beilstein-journals.org. This suggests that the presence of the aldehyde group at the 3-position can influence the stability and rearrangement pathways of the isoxazole ring under basic conditions.

Heteroatom Reactivity within the Ring System

The nitrogen and oxygen atoms within the isoxazole ring influence its electronic properties and reactivity. The nitrogen atom, being a pyridine-type nitrogen, is generally not nucleophilic. The lone pair of electrons on the oxygen atom contributes to the aromaticity of the ring.

The isoxazole ring as a whole is considered to be electron-deficient, which influences the reactivity of its substituents. For example, the electron-withdrawing nature of the ring can activate the aldehyde group towards nucleophilic attack.

Direct reactions involving the heteroatoms are less common than ring-opening or reactions of the substituents. However, the N-O bond is the key site of reactivity in many of the ring-opening reactions, acting as the initial point of cleavage. For instance, in ring-opening fluorination reactions, an electrophilic attack on the isoxazole ring is followed by cleavage of the N-O bond researchgate.net.

Role of the Methoxymethyl Group in Directed Reactivity

The 5-(methoxymethyl) group can influence the reactivity of this compound through both electronic and steric effects.

Electronic Effects: The methoxymethyl group is generally considered to be weakly electron-withdrawing via an inductive effect due to the electronegativity of the oxygen atom. This can have a modest influence on the electron density of the isoxazole ring and, consequently, on the reactivity of the aldehyde group. A study on the electronic properties of a difluoro(methoxy)methyl group on an aromatic ring determined it to be a moderately electron-withdrawing substituent, suggesting that alkoxyalkyl groups can influence the electronic character of a system researchgate.net.

Steric Effects: The methoxymethyl group at the C5 position can exert steric hindrance, which may influence the approach of reagents to that side of the molecule. This could be a factor in controlling the regioselectivity of certain reactions. For example, in the synthesis of fused isoxazoles, steric repulsion between substituents has been shown to facilitate intramolecular nucleophilic substitution mdpi.com. While not directly analogous, this highlights the importance of steric factors in the reactivity of substituted isoxazoles.

Ortho-Directed Metallation Strategies

Ortho-directed metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. wikipedia.org The efficiency and regioselectivity of DoM are largely governed by the ability of the DMG to coordinate with the lithium reagent, thereby increasing the acidity of the adjacent protons. organic-chemistry.org

For isoxazole systems, substituents can significantly influence the site of metallation. Research on substituted isoxazoles has shown that lithiation can occur at different positions depending on the directing groups present. For instance, in the case of 5-methoxy-2-phenyloxazole, the methoxy (B1213986) group at the C5 position directs the lithiation to the C4 position. scispace.comresearchgate.net This is attributed to the coordinating effect of the methoxy oxygen with the lithium atom of the base, which acidifies the C4 proton.

In the context of this compound, the methoxymethyl group at C5 and the carbaldehyde group at C3 would both exert an electronic influence on the isoxazole ring. The methoxymethyl group, with its ether oxygen, can act as a directing group. The aldehyde group is an electron-withdrawing group, which generally increases the acidity of ring protons. It is plausible that a directed metallation strategy could be employed to functionalize the C4 position of this compound. The coordination of a strong lithium base, such as n-butyllithium, to the oxygen of the methoxymethyl group would be expected to facilitate the deprotonation of the C4 proton, which is the only available ring proton.

A hypothetical reaction scheme for the ortho-directed metallation of this compound is presented below:

| Reactant | Reagent | Intermediate | Product (after electrophilic quench) |

| This compound | 1. n-BuLi, THF, -78 °C | 4-Lithio-5-(methoxymethyl)isoxazole-3-carbaldehyde | 4-E-5-(Methoxymethyl)isoxazole-3-carbaldehyde (where E is the electrophile) |

This strategy would provide a direct route to 4-substituted derivatives of this compound, which could be valuable intermediates in the synthesis of more complex molecules. However, experimental validation of this specific reaction is necessary to confirm its feasibility and optimize the reaction conditions.

Protecting Group and Activating Group Functions

The functional groups present in this compound can also play roles as protecting groups or activating groups in various synthetic transformations.

A protecting group is a chemical moiety that is temporarily introduced onto a functional group to prevent it from reacting under certain conditions, and which can be removed later to restore the original functionality. organic-chemistry.org The aldehyde group at the C3 position of this compound is susceptible to nucleophilic attack and oxidation. In a multi-step synthesis where the aldehyde needs to be preserved while other parts of the molecule are being modified, it could be protected. Common protecting groups for aldehydes include acetals and dithioacetals, which are formed by reacting the aldehyde with a diol or a dithiol, respectively, under acidic conditions.

The methoxymethyl group at the C5 position is generally stable but could potentially be considered a protecting group for a hydroxymethyl functionality. However, its primary role in this molecule is more likely as a substituent that influences the electronic properties of the isoxazole ring.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.govscielo.br These reactions are highly efficient and atom-economical, making them valuable tools in modern organic synthesis for the creation of complex molecules. nih.govscielo.br

Design and Scope of Multi-Component Protocols

The aldehyde functionality of this compound makes it a suitable component for various MCRs. Many MCRs that generate heterocyclic structures utilize an aldehyde as one of the key building blocks. ias.ac.in For instance, the Hantzsch pyridine synthesis, the Biginelli reaction, and the Ugi reaction are well-known MCRs that incorporate an aldehyde. scielo.br

A plausible design for a multi-component reaction involving this compound could be a one-pot synthesis of highly substituted isoxazole derivatives. For example, a reaction between this compound, a β-ketoester such as ethyl acetoacetate, and hydroxylamine hydrochloride could lead to the formation of a new isoxazole ring fused or linked to the initial isoxazole moiety. nih.govresearchgate.net

The general scope of such protocols would allow for the variation of the other components, leading to a library of diverse isoxazole-containing compounds with potential applications in medicinal chemistry and materials science. nih.gov

Table of Potential Multi-Component Reactions:

| Reaction Name | Components | Potential Product Class |

| Knoevenagel Condensation followed by Michael Addition | This compound, Active methylene (B1212753) compound (e.g., malononitrile), Nucleophile (e.g., amine or thiol) | Highly functionalized acyclic or cyclic compounds |

| Isoxazole Synthesis | This compound, Hydroxylamine, β-dicarbonyl compound | Bis-isoxazole derivatives |

| Ugi-type Reaction | This compound, an amine, a carboxylic acid, and an isocyanide | α-acylamino amide derivatives bearing the isoxazole scaffold |

Mechanistic Investigations of Complex Formations

The mechanism of MCRs often involves a cascade of sequential reactions where the product of one step is the substrate for the next. scielo.br For a hypothetical MCR involving this compound, hydroxylamine, and a β-ketoester, the mechanism would likely initiate with the formation of an oxime from the aldehyde and hydroxylamine. This could be followed by a condensation reaction with the enolate of the β-ketoester and subsequent cyclization to form a new heterocyclic ring.

For instance, in a one-pot synthesis of substituted isoxazoles, the proposed mechanism often starts with the formation of a cyclized adduct from the nucleophilic attack of hydroxylamine on a β-dicarbonyl compound. nih.gov The aldehyde component then undergoes a Knoevenagel condensation with this adduct to form the final product. scielo.br

Understanding the reaction mechanism is crucial for optimizing the reaction conditions and for predicting the structure of the products. Detailed mechanistic investigations would typically involve techniques such as isotopic labeling, kinetic studies, and the isolation and characterization of reaction intermediates.

Derivatization and Analog Synthesis from 5 Methoxymethyl Isoxazole 3 Carbaldehyde

Accessing Complex Heterocyclic Architectures

The isoxazole-carbaldehyde core is a valuable building block for the synthesis of more elaborate heterocyclic systems. The aldehyde functionality, in particular, serves as a key electrophilic site for reactions that lead to the formation of new rings fused or attached to the isoxazole (B147169) core.

Annulation reactions involving 5-(methoxymethyl)isoxazole-3-carbaldehyde can be employed to construct fused bicyclic or polycyclic systems. [3+2] annulation reactions are a common strategy for assembling five-membered heterocycles. chim.it While specific examples starting directly from this compound are not prevalent in the literature, the reactivity of the aldehyde group allows for its conversion into functionalities amenable to such cyclizations.

For instance, the aldehyde can be converted to an alkyne via the Corey-Fuchs reaction or to a nitroalkene via a Henry reaction, followed by subsequent cycloaddition. These intermediates can then react with 1,3-dipoles to yield complex fused structures. The choice of dipole and reaction conditions dictates the nature of the resulting heterocyclic ring.

Table 1: Potential Annulation Strategies from Aldehyde Derivatives

| Aldehyde Derivative | Reactant Type | Resulting Heterocycle (Example) |

| Terminal Alkyne | Azide (B81097) | Fused Triazole |

| Nitroalkene | Azomethine Ylide | Fused Pyrrolidine |

| α,β-Unsaturated Ketone | Hydrazine | Fused Pyrazole |

Spiro compounds, characterized by two rings connected through a single shared atom, are of significant interest in drug discovery. The aldehyde carbon of this compound can serve as the spiro-center in various synthetic routes. One common approach involves multicomponent reactions or cycloadditions where the aldehyde is one of the key reactants.

For example, a [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from an amino acid and another aldehyde or ketone) and the exocyclic double bond formed from the isoxazole-3-carbaldehyde (B1319062) could lead to the formation of a spiro-pyrrolidine isoxazole system. The reaction of the aldehyde with compounds containing two nucleophilic sites can also lead to the formation of spiro-heterocycles. beilstein-journals.org

Functional Group Transformations of the Aldehyde

The aldehyde group is one of the most versatile functional groups in organic synthesis, and its transformations are central to the derivatization of this compound.

The aldehyde can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to a different set of chemical intermediates.

Reduction: The reduction of the aldehyde to [5-(methoxymethyl)isoxazol-3-yl]methanol can be achieved using a variety of reducing agents. Mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation, preserving the isoxazole ring which can be sensitive to harsher conditions. Research on related 5-arylisoxazole derivatives has demonstrated the successful reduction of the aldehyde group to the corresponding alcohol using sodium borohydride in an alcohol solvent. researchgate.netresearchgate.net

Oxidation: The oxidation of the aldehyde to 5-(methoxymethyl)isoxazole-3-carboxylic acid opens up possibilities for amide bond formation and esterification. Standard oxidation reagents can be employed, although care must be taken to avoid degradation of the isoxazole ring. A common method involves the initial conversion of the aldehyde to its oxime, followed by hydrolysis of a nitrile intermediate to yield the carboxylic acid. researchgate.net

Table 2: Reductive and Oxidative Conversions

| Transformation | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) | [5-(Methoxymethyl)isoxazol-3-yl]methanol |

| Oxidation | Pinnick Oxidation (NaClO₂, NaH₂PO₄) | 5-(Methoxymethyl)isoxazole-3-carboxylic acid |

| Oxidation (via nitrile) | 1. Hydroxylamine (B1172632) 2. Alkaline Hydrolysis | 5-(Methoxymethyl)isoxazole-3-carboxylic acid |

Olefination reactions provide a powerful tool for carbon-carbon bond formation, converting the carbonyl group of the aldehyde into an alkene.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). nih.gov This reaction is highly versatile for creating double bonds, though it often yields a mixture of E and Z isomers, particularly with stabilized ylides. harvard.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. nih.govwikipedia.org A key advantage of the HWE reaction is that it typically produces the E-alkene (trans) with high stereoselectivity. wikipedia.orgorganic-chemistry.org The reaction is known for its operational simplicity, as the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed during workup. harvard.edu The HWE reaction is compatible with a wide range of aldehydes and is a reliable method for synthesizing α,β-unsaturated esters, ketones, and other conjugated systems from this compound. researchgate.net

Table 3: Example of Horner-Wadsworth-Emmons Reaction

| Aldehyde | Phosphonate Reagent | Base | Product (Predominantly E-isomer) |

| This compound | Triethyl phosphonoacetate | Sodium Hydride (NaH) | Ethyl 3-[5-(methoxymethyl)isoxazol-3-yl]acrylate |

| This compound | Diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide (t-BuOK) | 3-[5-(Methoxymethyl)isoxazol-3-yl]acrylonitrile |

Side Chain Modifications and Elongations

The 5-(methoxymethyl) group offers another site for chemical modification, although it is generally less reactive than the aldehyde. Modifications can include cleavage of the methyl ether to unmask a primary alcohol, which can then be further functionalized. Reagents like boron tribromide (BBr₃) are typically used for such ether cleavages.

A more common strategy for creating diversity at the 5-position involves starting from a precursor like a 5-(halomethyl)isoxazole. For example, the synthesis of 5-(bromomethyl) or 5-(chloromethyl) isoxazole derivatives allows for subsequent nucleophilic substitution reactions. nih.govnih.gov This approach enables the introduction of a wide variety of side chains, including thioethers, amines, and azides, significantly expanding the chemical space accessible from the core isoxazole structure. nih.gov

Suzuki-Miyaura and Stille Cross-Coupling Reactions

While direct Suzuki-Miyaura or Stille cross-coupling on this compound is not commonly reported, these reactions are powerful tools for the functionalization of the isoxazole ring when a suitable leaving group, such as a halogen, is present. To employ these methods, the carbaldehyde would typically be protected or the isoxazole would be synthesized with a halogen at the desired position for coupling, which could later be converted to the carbaldehyde.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. For isoxazole derivatives, this typically involves the coupling of a halo-isoxazole with a boronic acid or a boronic ester. In the context of derivatives of 5-(methoxymethyl)isoxazole, a hypothetical reaction would involve a 3-halo-5-(methoxymethyl)isoxazole as the substrate.

A representative Suzuki-Miyaura coupling reaction for a 3-bromoisoxazole (B39813) derivative is outlined below. The conditions are based on established protocols for similar isoxazole systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 3-Bromoisoxazole Derivative

| Parameter | Condition |

| Isoxazole Substrate | 3-Bromo-5-(methoxymethyl)isoxazole |

| Boronic Acid | Arylboronic acid or Heteroarylboronic acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |

| Solvent | Toluene, Dioxane, or DMF/Water |

| Temperature | 80-120 °C |

Stille Coupling:

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. Similar to the Suzuki-Miyaura reaction, a halogenated derivative of 5-(methoxymethyl)isoxazole would be required. Alternatively, a stannylated isoxazole could be coupled with an organic halide.

A general scheme for a Stille coupling involving a 3-stannyl-isoxazole derivative is presented below, with conditions analogous to those used for other isoxazole systems.

Table 2: Representative Conditions for Stille Coupling of a 3-Stannylisoxazole Derivative

| Parameter | Condition |

| Isoxazole Substrate | 3-(Tributylstannyl)-5-(methoxymethyl)isoxazole |

| Organic Halide | Aryl iodide, Aryl bromide, or Vinyl halide |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(AsPh₃)₂ |

| Solvent | Toluene, Dioxane, or THF |

| Temperature | 80-110 °C |

Alkylation and Acylation of Derivatives

The aldehyde functionality of this compound can be readily converted into other functional groups that are amenable to alkylation and acylation. For instance, reduction of the aldehyde to a hydroxymethyl group provides an alcohol that can be further derivatized.

Alkylation:

The hydroxyl group of (5-(methoxymethyl)isoxazol-3-yl)methanol can be alkylated under various conditions to form ethers. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide.

Table 3: Representative Conditions for Alkylation of (5-(methoxymethyl)isoxazol-3-yl)methanol

| Parameter | Condition |

| Isoxazole Substrate | (5-(Methoxymethyl)isoxazol-3-yl)methanol |

| Alkylating Agent | Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) |

| Base | NaH, K₂CO₃, or Ag₂O |

| Solvent | THF, DMF, or Acetonitrile (B52724) |

| Temperature | Room temperature to 60 °C |

Acylation:

The acylation of (5-(methoxymethyl)isoxazol-3-yl)methanol to form esters is another important derivatization strategy. This can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Table 4: Representative Conditions for Acylation of (5-(methoxymethyl)isoxazol-3-yl)methanol

| Parameter | Condition |

| Isoxazole Substrate | (5-(Methoxymethyl)isoxazol-3-yl)methanol |

| Acylating Agent | Acyl chloride or Acid anhydride |

| Base | Pyridine, Triethylamine, or DMAP |

| Solvent | Dichloromethane, THF, or Pyridine |

| Temperature | 0 °C to room temperature |

These derivatization strategies, including cross-coupling, alkylation, and acylation, provide a robust platform for the synthesis of a wide array of analogs based on the this compound core structure, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Theoretical and Computational Studies of 5 Methoxymethyl Isoxazole 3 Carbaldehyde

Electronic Structure and Molecular Orbital Analysis

This section would require computational modeling to determine the electronic properties of the molecule.

Conformational Analysis and Energy Landscapes

This section would explore the three-dimensional structure and flexibility of the molecule.

Reaction Mechanism Predictions and Transition State Elucidation

This section would delve into the reactivity of the compound in chemical reactions. Predicting the most likely pathways for reactions involving 5-(Methoxymethyl)isoxazole-3-carbaldehyde, such as nucleophilic addition to the aldehyde group, would require locating the transition state structures and calculating their energies. This is a computationally intensive task that provides critical information about the feasibility and kinetics of a proposed reaction. Without dedicated computational studies, any discussion on reaction mechanisms would be purely speculative.

DFT Calculations for Reaction Pathways

There are no specific studies in the reviewed literature that detail DFT calculations for the reaction pathways involving this compound. Research on other heterocyclic systems demonstrates that DFT can be used to explore mechanisms such as cycloadditions, substitutions, and rearrangements, identifying transition states and intermediates. nih.govnih.gov However, the application of these methods to map the specific reactive landscape of this compound has not been documented.

Kinetic and Thermodynamic Parameters of Reactions

Similarly, a search for the kinetic and thermodynamic parameters associated with reactions of this compound yielded no specific results. Such studies typically involve calculating activation energies, reaction enthalpies, and Gibbs free energies to understand reaction rates and spontaneity. While DFT is a standard method for obtaining these parameters, the data for the title compound is absent from the available literature. researchgate.net

Spectroscopic Property Predictions

The prediction of spectroscopic properties through computational means is a well-established practice that complements experimental work. ru.nl However, specific predicted data for this compound are not found in the searched scientific articles.

NMR Chemical Shift Predictions

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are used to predict ¹H and ¹³C NMR chemical shifts. asrjetsjournal.orgorientjchem.org These predictions are valuable for structural elucidation and for assigning experimental spectra. While numerous studies apply this methodology to various organic molecules, including other isoxazole (B147169) derivatives, a dedicated computational NMR analysis for this compound is not available. researchgate.netresearchgate.net

Vibrational Frequency Analysis (IR/Raman)

Theoretical vibrational analysis is used to calculate the infrared (IR) and Raman spectra of molecules, aiding in the identification of functional groups and the interpretation of experimental vibrational data. researchgate.net This involves calculating the frequencies and intensities of the normal modes of vibration. Although this is a common computational task, specific calculated IR and Raman spectra for this compound are not documented in the available research.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Methoxymethyl Isoxazole 3 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 5-(Methoxymethyl)isoxazole-3-carbaldehyde, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular framework, connectivity, and spatial relationships of atoms.

Based on the structure of this compound, the following proton (¹H) and carbon (¹³C) NMR chemical shifts can be anticipated. These predicted values are crucial for guiding the interpretation of complex 2D NMR spectra.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.9 - 10.1 | 185.0 - 190.0 |

| Isoxazole (B147169) H-4 | 6.5 - 6.8 | 100.0 - 105.0 |

| Methylene (B1212753) (-CH₂-) | 4.6 - 4.8 | 65.0 - 70.0 |

| Methoxy (B1213986) (-OCH₃) | 3.3 - 3.5 | 58.0 - 60.0 |

| Isoxazole C-3 | - | 155.0 - 160.0 |

| Isoxazole C-5 | - | 170.0 - 175.0 |

| Note: These are estimated values and may vary based on solvent and experimental conditions. |

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle. They reveal correlations between nuclei that are not apparent in 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative like 5-(ethoxymethyl)isoxazole-3-carbaldehyde, COSY would show a clear correlation between the methyl and methylene protons of the ethoxy group, confirming their connectivity. For the parent compound, no significant COSY correlations are expected due to the separation of proton systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This is a powerful tool for assigning carbon signals. For this compound, HSQC would definitively link the proton signals of the aldehyde, isoxazole H-4, methylene, and methoxy groups to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-4 bonds). This is crucial for connecting different spin systems and piecing together the molecular skeleton. For instance, the aldehyde proton would show an HMBC correlation to the C-3 of the isoxazole ring. Similarly, the methylene protons (-CH₂-) would show correlations to the isoxazole C-5 and the methoxy carbon. These key correlations are summarized in the table below.

| Proton (¹H) | Expected HMBC Correlations (¹³C) |

| Aldehyde (-CHO) | Isoxazole C-3, Isoxazole C-4 |

| Isoxazole H-4 | Isoxazole C-3, Isoxazole C-5, -CHO |

| Methylene (-CH₂-) | Isoxazole C-5, Methoxy (-OCH₃) |

| Methoxy (-OCH₃) | Methylene (-CH₂-) |

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is vital for determining stereochemistry and conformation. In a study of phenylisoxazole-carbaldehyde isonicotinylhydrazone derivatives, 2D NOESY analysis was used to confirm the trans(E) isomeric form of the compounds in solution. iastate.eduresearchgate.net For this compound, NOESY could reveal spatial proximity between the H-4 proton of the isoxazole ring and the aldehyde proton, providing insights into the preferred conformation around the C3-CHO bond.

While solution-state NMR provides data on molecules in their dynamic state, solid-state NMR (ssNMR) offers insight into their structure in the solid phase. This is particularly useful for analyzing insoluble materials or studying crystalline packing effects.

A key application for isoxazole derivatives is the use of ¹³C{¹⁴N} Resonance Echo Saturation Pulse Double Resonance (RESPDOR) NMR. iastate.edunih.gov This experiment acts as an "attached nitrogen test," identifying carbon atoms directly bonded to nitrogen. For this compound, the isoxazole ring contains one C-N bond (at C-3) and one C-O bond involving the ring carbons. The RESPDOR experiment would show a signal for C-3 but not for C-5, unequivocally confirming the isoxazole isomeric structure over a potential oxazole (B20620) isomer, which would have two carbons attached to the ring nitrogen. iastate.edunih.gov This technique provides a definitive method for isomer differentiation directly in the solid state. iastate.edunih.gov

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms.

For a chiral derivative of this compound, single-crystal X-ray diffraction (SC-XRD) would be the definitive method to determine its absolute configuration. The analysis of a pure diastereoisomer of a complex isoxazole derivative, for example, allowed for the unambiguous assignment of the R/R absolute configuration at its stereocenters. nih.gov

In a crystal structure of a related dihydroisoxazole (B8533529) derivative, SC-XRD revealed that the isoxazoline (B3343090) ring adopted an envelope conformation. nih.gov For this compound, a crystal structure would precisely define the planarity of the isoxazole ring and the conformation of the methoxymethyl and carbaldehyde side chains relative to the ring. This data is invaluable for understanding intermolecular interactions and for computational modeling studies.

| Structural Parameter | Information Gained from SC-XRD |

| Unit Cell Dimensions | a, b, c, α, β, γ; Defines the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements within the crystal. |

| Bond Lengths/Angles | Precise measurement of all interatomic distances and angles. |

| Torsion Angles | Defines the conformation of flexible parts, like the side chains. |

| Absolute Configuration | Unambiguous assignment for chiral molecules (e.g., using Flack parameter). |

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties, such as melting point and solubility. The study of polymorphism is critical in the pharmaceutical industry. Studies on related heterocyclic compounds like 5-nitro-2-furaldehyde (B57684) derivatives have shown the existence of multiple polymorphic forms, where molecules are linked through different patterns of intermolecular interactions, such as hydrogen bonds. nih.govnih.gov

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound.

For this compound (C₆H₇NO₃), the exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument (e.g., ESI-TOF or Orbitrap). This serves as a primary confirmation of the compound's identity and purity.

Calculated Exact Mass for C₆H₇NO₃:

[M+H]⁺: 142.0499

[M+Na]⁺: 164.0318

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern provides valuable structural information. For isoxazole derivatives, characteristic fragmentation pathways often involve the cleavage of the N-O bond and subsequent ring opening, as well as losses of side chains.

Expected Fragmentation of [C₆H₇NO₃+H]⁺ (m/z 142.05)

| Fragment m/z | Possible Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 114.05 | CO (from aldehyde) | [M+H-CO]⁺ |

| 111.04 | CH₂O (from methoxy) | [M+H-CH₂O]⁺ |

| 96.03 | CH₃OH and CO | [M+H-CH₃OH-CO]⁺ |

The analysis of these fragmentation pathways helps to confirm the connectivity of the methoxymethyl and aldehyde groups to the isoxazole core, providing structural evidence that is complementary to NMR data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺ with a mass-to-charge ratio (m/z) of 142.05, is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of the isoxazole ring is a key process. Studies on various isoxazole derivatives have shown that fragmentation can proceed through several pathways, including the characteristic cleavage of the weak N-O bond, which initiates the collapse of the heterocyclic ring. nih.gov Common fragmentation patterns for isoxazoles include the loss of neutral molecules such as carbon monoxide (CO) and acetonitrile (B52724) (CH₃CN). nih.gov For this compound, fragmentation is expected to involve both the isoxazole core and its substituents.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve:

Initial loss of the methoxy group as methanol (B129727) (CH₃OH, 32 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxymethyl side chain.

Cleavage of the isoxazole ring , which can lead to the formation of characteristic fragment ions. The initial N-O bond cleavage is a common starting point for ring opening.

Loss of carbon monoxide (CO) from the aldehyde group, a typical fragmentation for aldehydes.

These fragmentation events can occur sequentially or in competition with one another, leading to a complex product ion spectrum that allows for detailed structural confirmation.

Table 1: Plausible MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 142.05 | 111.04 | CH₂O (30.01) | Ion resulting from loss of formaldehyde |

| 142.05 | 114.03 | CO (28.01) | Ion resulting from loss of carbon monoxide |

| 142.05 | 98.04 | C₂H₄O (44.01) | Ion from cleavage of the methoxymethyl group |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy and confidence. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to four or more decimal places. This precision allows for the calculation of a unique elemental formula for the measured ion.

For this compound (C₆H₇NO₃), HRMS provides an experimental mass that can be compared against the theoretical (calculated) exact mass. The close agreement between the measured and theoretical mass, typically within a few parts per million (ppm), serves as powerful evidence for the assigned chemical formula, distinguishing it from other potential formulas with the same nominal mass. This technique is fundamental in the characterization of newly synthesized compounds and in metabolite profiling studies. scispace.com

Table 2: Accurate Mass Determination of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇NO₃ |

| Nominal Mass | 141 Da |

| Theoretical Monoisotopic Mass | 141.0426 Da |

| Theoretical [M+H]⁺ Ion Mass | 142.0504 Da |

Chiroptical Spectroscopy (If Applicable to Chiral Derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center is introduced into one of its derivatives—for example, through an asymmetric reaction at the aldehyde group to form a chiral secondary alcohol—then chiroptical spectroscopy becomes an essential tool for stereochemical analysis. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. unipi.it

Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. youtube.com For a chiral derivative of this compound, the CD spectrum would display positive or negative signals (known as Cotton effects) at the wavelengths of its electronic transitions.

The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimentally measured CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for different enantiomers, the absolute configuration of the chiral derivative can be determined. rsc.org This is a widely used, non-destructive method for assigning the absolute stereochemistry of chiral compounds.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light. nih.gov VCD spectroscopy provides a wealth of information about the detailed molecular structure and absolute configuration of chiral molecules in solution. ru.nlwhiterose.ac.uk

A VCD spectrum consists of numerous bands, each corresponding to a specific vibrational mode of the molecule. The resulting complex pattern of positive and negative signals is highly sensitive to the molecule's absolute configuration and conformation. mdpi.com As with CD, the absolute configuration of a chiral derivative of this compound can be unambiguously assigned by comparing the experimental VCD spectrum to the one predicted by quantum chemical calculations for a specific enantiomer. VCD is particularly powerful for complex molecules where other methods may be inconclusive. ru.nlrsc.org

Applications of 5 Methoxymethyl Isoxazole 3 Carbaldehyde As a Synthetic Building Block

Precursor in Natural Product Synthesis

The isoxazole (B147169) moiety is a privileged structure in medicinal chemistry and is present in a number of natural products. lifechemicals.comnih.gov As synthetic intermediates, isoxazole derivatives are valued for their ability to be transformed into other functional groups, such as 1,3-dicarbonyls and γ-amino alcohols, providing chemists with flexible pathways to complex targets. lifechemicals.com The aldehyde group on 5-(Methoxymethyl)isoxazole-3-carbaldehyde provides a crucial point for carbon-carbon bond formation, enabling the construction of intricate molecular skeletons.

While direct applications of this compound in the total synthesis of specific complex alkaloids are not extensively documented, its structural motifs are highly relevant. The aldehyde functionality is a classic precursor for reactions such as Pictet-Spengler, Mannich, and Wittig reactions, which are fundamental in building the core structures of many alkaloids. The isoxazole ring can serve as a masked 1,3-dicarbonyl equivalent, which can be unraveled later in a synthetic sequence to construct further heterocyclic systems common in alkaloid structures. The stability and reactivity of isoxazole carbaldehydes make them useful in creating complex organic molecules for the synthesis of biologically active compounds. chemimpex.com

Polyketides are a large and structurally diverse class of natural products built from the repeated condensation of acetyl-CoA and malonyl-CoA subunits. nih.gov The synthesis of polyketide scaffolds often involves the strategic assembly of smaller, functionalized building blocks. This compound can serve as such a building block. The aldehyde can be used in aldol (B89426) reactions or other C-C bond-forming reactions to extend a carbon chain, mimicking the biosynthetic pathway. The methoxymethyl group at the 5-position offers an additional site for modification or can influence the stereochemical outcome of reactions. The isoxazole ring can be carried through several synthetic steps as a stable unit, or it can be reductively cleaved in later stages to reveal a β-hydroxy ketone, a hallmark feature of polyketide structures.

Table 1: Potential Synthetic Transformations of the Aldehyde Group for Scaffold Construction

| Reaction Type | Reagent/Conditions | Resulting Functional Group/Structure | Relevance to Natural Products |

| Wittig Reaction | Phosphonium ylide | Alkene | Formation of C=C bonds in chains/rings |

| Aldol Condensation | Ketone/Aldehyde, Base/Acid | β-Hydroxy carbonyl | Core structure in polyketides |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol | Introduction of new carbon substituents |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Amine | Formation of C-N bonds in alkaloids |

| Knoevenagel Condensation | Active methylene (B1212753) compound, Base | α,β-Unsaturated system | Elaboration of complex side chains symc.edu.cn |

Construction of Novel Materials and Polymers

The unique electronic and structural properties of the isoxazole ring make it an attractive component for advanced materials. researchgate.net Heterocyclic compounds, in general, are widely explored for their potential in creating polymers and frameworks with tailored optical, electronic, and thermal properties.

A monomer for polymer synthesis typically requires at least two reactive sites to allow for chain propagation. This compound possesses an aldehyde group, which can participate in polymerization reactions. For instance, it could undergo condensation polymerization with other monomers containing active hydrogen atoms, such as diamines or diols, to form polyimines (Schiff bases) or polyacetals. The isoxazole ring itself can be functionalized to introduce a second reactive site, or the methoxymethyl group could be modified for this purpose. The incorporation of the rigid, polar isoxazole heterocycle into a polymer backbone can significantly influence the material's properties, potentially leading to enhanced thermal stability and specific solubility characteristics, similar to other heterocyclic polymers like aromatic polyamides. researchgate.net The synthesis of polymers from monomers carrying azide (B81097) and alkyne moieties to form poly(triazole)s is a well-established method, and analogous strategies could be envisioned for isoxazole-based monomers. nih.govmdpi.com

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. frontiersin.org The design of the organic ligand is crucial for determining the structure and properties of the resulting MOF. This compound is a promising candidate for derivatization into a ligand scaffold. The nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal ions. Furthermore, the aldehyde group can be readily oxidized to a carboxylic acid, a common coordinating group in MOF ligands. This would create a bifunctional or trifunctional ligand capable of bridging multiple metal centers to form extended 2D or 3D frameworks. The use of mixed-ligand strategies, combining pyridinyl-derived and carboxylate ligands, is a common approach to building novel MOFs. rsc.orgrsc.org The specific geometry and electronic nature of the isoxazole ring could impart unique properties to the MOF, such as selective gas adsorption or catalytic activity.

Table 2: Potential Functional Groups for MOF Ligand Design from the Isoxazole Scaffold

| Original Group | Modification Reaction | Resulting Coordinating Group | Potential Coordination Mode |

| -CHO (aldehyde) | Oxidation | -COOH (carboxylic acid) | Monodentate, Bidentate chelating/bridging |

| Isoxazole N atom | Direct coordination | N-donor | Monodentate |

| Isoxazole O atom | Direct coordination | O-donor | Monodentate |

| -CH₂OCH₃ | Demethylation/Oxidation | -CH₂OH / -COOH | O-donor, Carboxylate bridging |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The advancement of synthetic chemistry continually provides opportunities to refine and improve the preparation of key intermediates like 5-(methoxymethyl)isoxazole-3-carbaldehyde. Future research should focus on developing more efficient, sustainable, and cost-effective synthetic pathways.

Current synthesis often relies on multi-step sequences, such as the [3+2] cycloaddition of nitrile oxides with appropriate alkynes. nih.govnih.gov While effective, these methods can have drawbacks related to catalyst toxicity, waste generation, and harsh reaction conditions. nih.gov Future efforts could explore metal-free cycloaddition reactions, leveraging organocatalysis or photocatalysis to construct the isoxazole (B147169) ring. nih.gov Another promising avenue is the use of green chemistry principles, such as ultrasound-assisted synthesis or the use of environmentally benign solvents like ionic liquids or deep eutectic solvents, which have shown success in producing other isoxazole derivatives. nih.govmdpi.com One-pot multicomponent reactions (MCRs) that combine starting materials with hydroxylamine (B1172632) hydrochloride in a single, efficient step present a particularly attractive route for minimizing waste and improving atom economy. researchgate.netnih.gov

| Synthetic Strategy | Key Features & Reagents | Potential Advantages | Research Focus |

|---|---|---|---|

| Metal-Free [3+2] Cycloaddition | Organocatalysts, Photoredox Catalysis | Avoids toxic metal catalysts, mild conditions. nih.gov | Screening catalysts for high regioselectivity and yield. |

| Ultrasound-Assisted Synthesis | High-frequency sound waves | Reduced reaction times, increased yields, energy efficiency. mdpi.com | Optimization of sonication parameters for this specific substrate. |

| One-Pot Multicomponent Reactions (MCRs) | Aldehyde, β-ketoester, hydroxylamine hydrochloride. nih.gov | High atom economy, simplified workup, reduced waste. | Developing a specific MCR protocol for the methoxymethyl substituent. |

| Synthesis in Green Solvents | Ionic Liquids (ILs), Deep Eutectic Solvents (DES). nih.gov | Recyclable solvents, improved safety profile. | Investigating solvent effects on reaction rate and purity. |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is typically centered on standard transformations of the aldehyde group, such as oxidation to a carboxylic acid or reduction to an alcohol. However, the interplay between the aldehyde and the isoxazole ring offers avenues for more complex and underutilized reaction cascades.

Future research should investigate domino or tandem reactions that engage both functional groups sequentially. For instance, an initial reaction at the aldehyde could trigger a subsequent isoxazole ring-opening, providing access to complex acyclic structures that would be difficult to synthesize otherwise. The weak N-O bond of the isoxazole ring is a key feature that can be exploited under reductive or basic conditions for cleavage, turning the heterocycle into a masked β-dicarbonyl equivalent. ijrrjournal.com Furthermore, the aldehyde can participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile, to build more elaborate heterocyclic systems fused to the isoxazole core. Exploring its role in asymmetric catalysis, either as a substrate or as a ligand precursor, is another significant area for future work.

| Reactivity Mode | Description | Potential Products | Research Goal |

|---|---|---|---|

| Domino Reactions | A single transformation triggers subsequent intramolecular reactions, potentially involving isoxazole ring-opening. | Complex polyfunctional acyclic compounds. | Design of substrates and conditions to control reaction cascades. |

| Asymmetric Aldehyde Transformations | Enantioselective additions (e.g., aldol (B89426), Henry) to the aldehyde group. | Chiral alcohols and other stereochemically rich derivatives. | Development of chiral catalysts effective for this substrate. |

| [4+2] Cycloadditions (Diels-Alder) | The aldehyde's C=O bond or a derived C=C bond acts as a dienophile. | Fused polycyclic heterocyclic systems. | Investigation of reactivity with various dienes under thermal or Lewis acid catalysis. |

| Isoxazole as a Directing Group | The heteroatoms in the isoxazole ring direct C-H activation at adjacent positions. | Functionalized isoxazoles with novel substitution patterns. | Exploration of transition-metal-catalyzed C-H functionalization protocols. |

Integration into Flow Chemistry Systems

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and process control. beilstein-journals.org The synthesis of this compound and its subsequent transformations are prime candidates for integration into flow chemistry systems.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic planning. hilarispublisher.com Applying these methods to this compound could accelerate the discovery of new reactions and optimize existing processes.

Density Functional Theory (DFT) calculations can be used to predict reaction pathways, elucidate mechanisms, and understand the regioselectivity of cycloaddition reactions for forming the isoxazole ring. researchgate.net Such computational studies can guide the selection of catalysts and reaction conditions, reducing the need for extensive empirical screening. researchgate.net Molecular docking and dynamics simulations can predict the binding affinity of isoxazole derivatives with biological targets, guiding the design of new bioactive molecules. nih.govfrontiersin.org In the future, machine learning algorithms could be trained on existing isoxazole reaction data to predict the outcomes of new transformations or even propose novel synthetic routes that have not yet been considered by human chemists.

Exploration of New Material Science Applications

While isoxazole derivatives are well-known in pharmaceuticals, their application in material science is an emerging and promising field. chemimpex.comeurekaselect.com The unique electronic and structural properties of the isoxazole ring in this compound make it a candidate for incorporation into advanced materials.

The conjugated π-system of the isoxazole ring suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net The aldehyde functionality provides a convenient handle for polymerization or for grafting the molecule onto surfaces to create functional materials. Research could be directed towards synthesizing polymers and copolymers containing the 5-(methoxymethyl)isoxazole moiety to explore their thermal, mechanical, and photophysical properties. chemimpex.com There is also potential for developing isoxazole-based liquid crystals or photochromic materials, where the molecule's structure can be altered by external stimuli like light or heat. researchgate.netacs.org

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Methoxymethyl)isoxazole-3-carbaldehyde, and what are their key mechanistic considerations?

- Answer : The compound is typically synthesized via cycloaddition reactions (e.g., 1,3-dipolar cycloaddition of nitrile oxides with alkynes) followed by functional group modifications. For example, methoxymethyl groups can be introduced via nucleophilic substitution or oxidation of precursor alcohols. Mechanistically, regioselectivity in cycloaddition must be controlled by steric and electronic factors . Post-synthetic aldehyde formation may involve oxidation of hydroxymethyl intermediates using reagents like MnO₂ or Swern oxidation. Safety protocols for handling reactive intermediates (e.g., avoiding moisture in Swern conditions) should be prioritized .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer :

- PPE : Use nitrile gloves (tested for chemical resistance) and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled reactions .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- NMR : ¹H NMR will show characteristic aldehyde proton peaks at ~9.8–10.2 ppm and isoxazole ring protons at 6.5–8.5 ppm. Methoxymethyl groups appear as singlets near 3.3–3.5 ppm .

- IR : Strong C=O stretch (~1700 cm⁻¹) and aldehyde C–H stretch (~2820, 2720 cm⁻¹) confirm the aldehyde group.

- MS : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₈NO₃ requires m/z 158.0453) .

Advanced Research Questions

Q. How can conflicting data in reaction yields be resolved when synthesizing this compound?

- Answer : Yield discrepancies often arise from:

- Impurity in starting materials : Use HPLC or GC-MS to verify purity of precursors (e.g., methoxymethyl precursors) .

- Oxidation side reactions : Monitor reaction progress via TLC or in situ FTIR to detect over-oxidation to carboxylic acids. Optimize stoichiometry of oxidizing agents (e.g., MnO₂) .

- Moisture sensitivity : Ensure anhydrous conditions using molecular sieves or inert atmospheres during methoxymethylation steps .

Q. What strategies can mitigate decomposition of this compound during long-term storage?

- Answer :

- Stabilization additives : Add radical inhibitors (e.g., BHT at 0.1% w/w) to prevent autoxidation of the aldehyde group .

- Lyophilization : Freeze-dry the compound under vacuum to remove moisture and store as a stable powder .

- Derivatization : Convert the aldehyde to a stable Schiff base (e.g., with hydroxylamine) for storage, then regenerate via acid hydrolysis before use .

Q. How can computational methods aid in predicting reactivity or regioselectivity in derivatization reactions of this compound?

- Answer :

- DFT calculations : Model frontier molecular orbitals (FMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group is susceptible to nucleophilic attack, while the isoxazole ring may undergo electrophilic substitution at C-4 .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for medicinal chemistry applications .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。